[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid typically involves the reaction of benzofuran derivatives with acetic acid under specific conditions. One common method includes the use of a Fischer indole synthesis, followed by a Witkop indole oxidation and a Claisen–Schmidt condensation reaction . These reactions are usually carried out under controlled temperatures and with the use of appropriate catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of [(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid include:
- (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid
- (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
- 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its benzofuran core is a versatile scaffold that can be modified to enhance its properties and applications .
Properties
CAS No. |
61133-41-3 |
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Molecular Formula |
C10H8O5 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
2-[(3-oxo-1H-2-benzofuran-1-yl)oxy]acetic acid |
InChI |
InChI=1S/C10H8O5/c11-8(12)5-14-10-7-4-2-1-3-6(7)9(13)15-10/h1-4,10H,5H2,(H,11,12) |
InChI Key |
UYVGHDJUAGNVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)OCC(=O)O |
Origin of Product |
United States |
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